molecular formula C14H13N5S B580081 mGluR4-PAM-1 CAS No. 1314140-00-5

mGluR4-PAM-1

Cat. No. B580081
M. Wt: 283.353
InChI Key: DBISXWCOHGUFSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

mGluR4-PAM-1 is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4) . It is a novel and highly selective small molecule drug that has shown promising results in preclinical studies . It is also known as VU0155041 .


Synthesis Analysis

The synthesis of mGluR4-PAM-1 involves multiple steps . Another study reported the synthesis and evaluation of a series of heterobiaryl amides as positive allosteric modulators of mGluR4 .


Molecular Structure Analysis

The molecular structure of mGluR4-PAM-1 is complex . It is derived from a novel chemical scaffold and has been characterized in vitro at both rat and human mGluR4 .


Chemical Reactions Analysis

mGluR4-PAM-1 has been shown to modulate presynaptic neurotransmission by fine-tuning neuronal firing and neurotransmitter release in a dynamic, activity-dependent manner . It also exerts protective effects against nigrostriatal damage induced by certain substances .


Physical And Chemical Properties Analysis

mGluR4-PAM-1 is a small molecule drug with good water solubility . It has been shown to have potent mGluR4 PAM activity and selectivity against other mGluRs .

Scientific Research Applications

Neuroprotection and Neurodegeneration

mGluR4-PAMs have demonstrated significant potential in neuroprotection against excitotoxicity, which is crucial in conditions like Parkinson's disease (PD). These allosteric modulators enhance the receptor's response to its natural ligand, glutamate, without directly activating the receptor themselves, offering a therapeutic strategy that could mitigate neurodegenerative processes. For instance, VU0418506, a selective mGluR4-PAM, has shown to induce antiparkinsonian activity in various PD animal models, including haloperidol-induced catalepsy and 6-hydroxydopamine-induced lesions, without affecting mGlu2/4 heteromers, illustrating the specificity and potential therapeutic benefits of targeting mGluR4 for PD treatment (Niswender et al., 2016).

Modulation of Nociception

Research into group III mGluRs, including mGluR4, has highlighted their role in the modulation of nociception and chronic pain. The receptors are positioned to modulate neurotransmitter release at critical synapses within pain pathways, suggesting that mGluR4-PAMs could offer a novel approach to pain management. For example, recent studies have provided insights into the differential roles of mGluR7 and mGluR8 in pain responses, with mGluR4 also being considered for its therapeutic potential in this area. This exploration into nociception modulation underscores the importance of mGluR4-PAMs in developing new pain management strategies (Palazzo et al., 2017).

Antipsychotic Activity and Schizophrenia

mGluR4-PAMs have been investigated for their potential in modulating symptoms of schizophrenia, with evidence suggesting that targeting mGluR4 could offer a new therapeutic approach. The modulation of glutamatergic neurotransmission through mGluR4 activation might control core symptoms of schizophrenia, potentially impacting the progression of the disorder. This area of research is indicative of the broader therapeutic applications of mGluR4-PAMs beyond neurodegeneration and pain management, highlighting their potential in addressing psychiatric conditions (Nicoletti et al., 2019).

Parkinson's Disease Therapy

The potential of mGluR4-PAMs in PD therapy extends to symptom management and neuroprotection. Allosteric modulation of mGluR4 has shown promise in improving motor symptoms and offering neuroprotective effects in animal models of PD. The development and application of mGluR4-PAMs, such as ADX88178, have provided evidence of their efficacy in reversing motor deficits and supporting the concept that mGluR4 modulation could be a viable therapeutic strategy for PD (Le Poul et al., 2012).

properties

IUPAC Name

N-pyridin-2-yl-5-thia-3,11,12-triazatricyclo[8.3.0.02,6]trideca-1(10),2(6),3,12-tetraen-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5S/c1-2-7-15-12(6-1)17-14-18-13-9-8-16-19-10(9)4-3-5-11(13)20-14/h1-2,6-8H,3-5H2,(H,16,19)(H,15,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBISXWCOHGUFSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=NN2)C3=C(C1)SC(=N3)NC4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

mGluR4-PAM-1

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